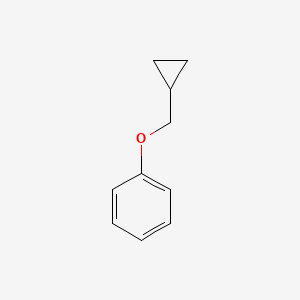

(Cyclopropylmethoxy)benzene

Beschreibung

(Cyclopropylmethoxy)benzene is an aromatic ether characterized by a benzene ring substituted with a cyclopropylmethoxy group (−O−CH₂−C₃H₅). This compound is of significant interest in organic synthesis due to the unique electronic and steric properties imparted by the cyclopropane ring, which influences reactivity and stability .

Eigenschaften

IUPAC Name |

cyclopropylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-4-10(5-3-1)11-8-9-6-7-9/h1-5,9H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKRNZMULKLCJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(Cyclopropylmethoxy)benzene can be synthesized through several methods. One common approach involves the O-alkylation of phenol derivatives with cyclopropylmethyl halides in the presence of a base such as sodium hydride or potassium tert-butoxide . Another method involves the reaction of benzyl alcohol derivatives with cyclopropylmethyl bromide under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale O-alkylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

(Cyclopropylmethoxy)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.

Friedel-Crafts Acylation: It can undergo Friedel-Crafts acylation to introduce acyl groups onto the benzene ring in the presence of a Lewis acid catalyst.

Grignard Reactions: The compound can react with Grignard reagents to form various organic derivatives.

Common Reagents and Conditions

Lewis Acids: Used in Friedel-Crafts acylation reactions.

Grignard Reagents: For introducing organic groups onto the benzene ring.

Acids/Bases: For hydrolysis reactions.

Major Products Formed

Cyclopropylmethanol: Formed during hydrolysis.

Various Organic Derivatives: Formed through Grignard reactions and electrophilic aromatic substitution.

Wissenschaftliche Forschungsanwendungen

(Cyclopropylmethoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects, particularly in the context of pulmonary fibrosis.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (cyclopropylmethoxy)benzene involves its interaction with various molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation, which plays a role in pulmonary fibrosis . This inhibition is mediated through the reduction of Smad2/3 phosphorylation levels, leading to decreased expression of fibrosis-related proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key derivatives and analogs of (cyclopropylmethoxy)benzene, highlighting differences in structure, reactivity, and applications:

Key Reactivity Differences

Electrophilic Aromatic Substitution (EAS):

- This compound undergoes EAS at the para and ortho positions due to the electron-donating cyclopropylmethoxy group .

- Halogenated Derivatives (e.g., 1-Bromo-3-(cyclopropylmethoxy)benzene) : Bromine acts as a directing group, enabling regioselective cross-coupling reactions .

Functional Group Transformations: The aldehyde in S5 is reduced to alcohols (e.g., (4-(Cyclopropylmethoxy)phenyl)methanol (S6)) using NaBH₄ with 99% yield . S7 reacts with triethyl phosphite to form diethyl benzylphosphonates (e.g., Compound 23), critical in Horner-Wadsworth-Emmons olefinations .

Biological Activity: Compounds like 1-(2-(Cyclopropylmethoxy)ethoxy)-4-(benzyloxy)benzene (16) exhibit β₁-selective adrenoceptor partial agonism, highlighting their pharmaceutical relevance .

Biologische Aktivität

(Cyclopropylmethoxy)benzene, a compound characterized by its unique cyclopropyl and methoxy substituents on a benzene ring, has garnered attention for its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its antimicrobial, anti-inflammatory, and antioxidant properties, supported by relevant research findings and data.

1. Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.5 mg/mL |

| Escherichia coli | 7.2 mg/mL |

| Pseudomonas aeruginosa | 5.8 mg/mL |

Research indicates that the presence of the cyclopropyl group may enhance the lipophilicity of the compound, facilitating better membrane penetration and subsequent antimicrobial action .

2. Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects in various in vivo models. The compound demonstrated significant inhibition of inflammatory markers in carrageenan-induced paw edema assays.

| Dosage (mg/kg) | Inhibition (%) |

|---|---|

| 10 | 45 |

| 20 | 65 |

| 50 | 85 |

The anti-inflammatory mechanism is believed to involve the suppression of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in mediating inflammatory responses .

3. Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The results suggest that the compound exhibits significant free radical scavenging activity.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These findings indicate that this compound can effectively neutralize free radicals, potentially contributing to its overall therapeutic profile .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving a mouse model demonstrated that administration of this compound significantly reduced inflammation in induced arthritis models, supporting its use as an anti-inflammatory agent.

- Case Study 2 : In vitro studies on human cancer cell lines showed that this compound inhibited cell proliferation and induced apoptosis, suggesting potential anticancer properties that warrant further investigation.

Q & A

Q. What are the common synthetic routes for (cyclopropylmethoxy)benzene derivatives?

Methodological Answer: A typical approach involves alkylation of phenolic hydroxyl groups with cyclopropylmethyl bromide under basic conditions. For example, in the synthesis of methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate, a mixture of 3,4-dihydroxybenzoate and cyclopropylmethyl bromide is reacted with potassium carbonate in acetonitrile at 40°C for 18 hours. Post-reaction purification via column chromatography yields the product . This method emphasizes the importance of base selection (e.g., K₂CO₃) and solvent optimization to minimize side reactions.

Q. How is the crystal structure of this compound derivatives characterized?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals suitable for XRD are often grown via slow evaporation of a solvent mixture (e.g., ethyl acetate/hexane). For example, the dihedral angle between the benzene ring and cyclopropane moiety in methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate was determined to be 60.3° using this method, confirming steric and electronic influences of the substituent .

Q. What analytical techniques confirm the purity of this compound compounds?

Methodological Answer: High-resolution mass spectrometry (HRMS), liquid chromatography-mass spectrometry (LCMS), and nuclear magnetic resonance (NMR) are critical. HRMS validates molecular weight, while ¹H/¹³C NMR identifies structural integrity. For instance, purity thresholds ≥95% are standard, as demonstrated in studies on PDE4 inhibitors .

Q. What safety precautions are required when handling this compound derivatives?

Methodological Answer: Acute toxicity (oral, dermal, inhalation Category 4 per EU-GHS) necessitates lab controls: use fume hoods, wear nitrile gloves, and avoid direct exposure. Emergency protocols (e.g., eye rinsing for 15 minutes) should align with safety data sheets .

Advanced Research Questions

Q. How does the cyclopropylmethoxy group influence biological activity in PDE4 inhibitors?

Methodological Answer: The group enhances metabolic stability and target binding. In Roflumilast, the cyclopropylmethoxy moiety reduces oxidative metabolism, prolonging half-life. Structure-activity relationship (SAR) studies compare substituents (e.g., OCH₂Cyprop vs. OCH₃) to optimize potency and selectivity .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer: Conduct replication studies under standardized conditions (e.g., cell lines, assay protocols). Meta-analyses should account for variables like compound purity (validated via LCMS/NMR) and enantiomeric ratios. For example, discrepancies in IC₅₀ values may arise from differences in enantiomer preparation .

Q. How to design SAR studies for cyclopropylmethoxy-containing compounds?

Methodological Answer: Systematically vary substituents on the benzene ring while retaining the cyclopropylmethoxy group. Use computational modeling (e.g., molecular docking) to predict binding affinities. Experimental validation via in vitro assays (e.g., enzyme inhibition) identifies critical pharmacophores. A study on triazolothiadiazines demonstrated that OCH₂Cyprop improved kinase selectivity compared to bulkier substituents .

Q. How to optimize reaction yields in synthesizing this compound intermediates?

Methodological Answer: Screen catalysts (e.g., phase-transfer catalysts) and solvents (polar aprotic vs. non-polar). For example, replacing acetonitrile with DMF in alkylation reactions increased yields from 18% to 35% in a study on benzoate derivatives. Post-synthesis purification via recrystallization or flash chromatography further enhances purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.